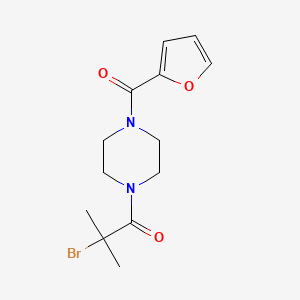
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine
Descripción general
Descripción
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine (BMPF) is a synthetic drug that has been studied in the laboratory as a potential therapeutic agent. BMPF is a small molecule that can be used to target specific biological pathways, and has been studied for its potential to treat a variety of diseases. BMPF has been studied for its ability to modulate the activities of enzymes, receptors, and other proteins, and has been found to have a wide range of effects on the body.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Piperazine Compounds : The compound has been used in the synthesis of various piperazine derivatives. For instance, 1-(2-Furoyl)piperazine, a related compound, was synthesized through esterification and characterized using NMR and IR techniques, highlighting the compound's utility in creating novel piperazine-based chemicals (Zheng Xiao-hui, 2010).
Metal Ion Extraction : A study on 1-(2-furoyl)piperazine-appended calix[4]arene derivative, closely related to the compound , revealed its efficacy in extracting metal ions like Pb2+, Cu2+, Ni2+, Co2+, Cd2+, and Zn2+. This derivative exhibited significant extraction recovery and selectivity, particularly toward Cd2+ ions, suggesting potential applications in metal ion extraction and purification processes (S. Sayin et al., 2018).
Biological and Pharmacological Activities
Antibacterial Activity : Various derivatives of 1-(2-furoyl)piperazine have been synthesized and evaluated for antibacterial activity. For example, 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides demonstrated potent antibacterial effects against strains like S. aureus and E. coli, with minimal cytotoxicity. This indicates the potential of these derivatives in developing new antibacterial agents (G. Hussain et al., 2018).
Catalytic Applications in Organic Synthesis : Some derivatives of 1-(2-furoyl)piperazine have been employed as catalysts in Mannich reactions to afford β-aminocarbonyl compounds. These reactions were characterized by good to excellent yields, requiring only a small amount of catalyst and simple work-up, making them environmentally friendly (S. Sayin & M. Yılmaz, 2014).
Potential in Treating Chronic Diseases : Some newly synthesized multi-functional derivatives of 2-furoic piperazide (a compound structurally related to 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine) were found to be promising inhibitors of α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes. These compounds could be significant in the treatment of chronic diseases like type 2 diabetes and Alzheimer's (M. Abbasi et al., 2018).
Propiedades
IUPAC Name |
2-bromo-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,14)12(18)16-7-5-15(6-8-16)11(17)10-4-3-9-19-10/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNDXHBTRZHQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



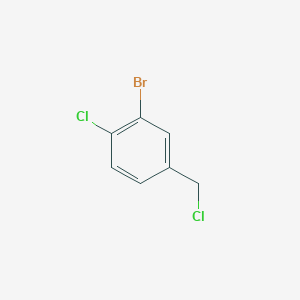
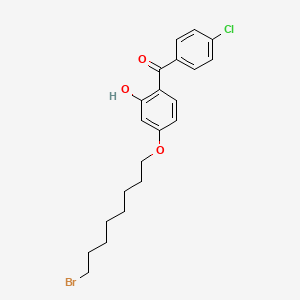
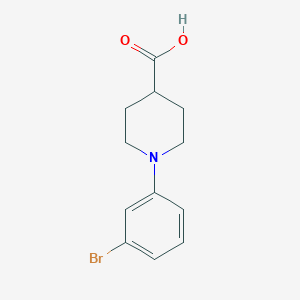
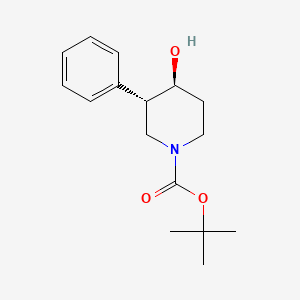
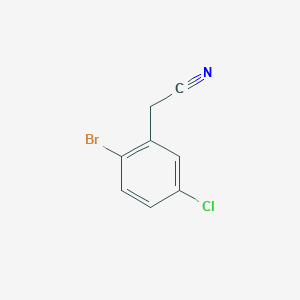
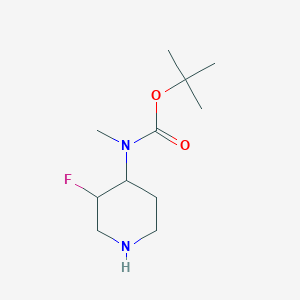
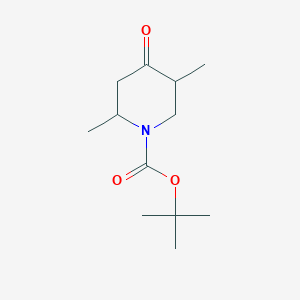
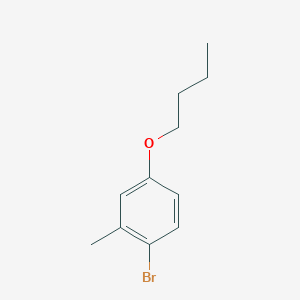
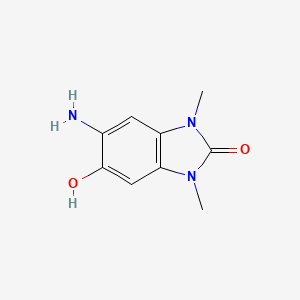
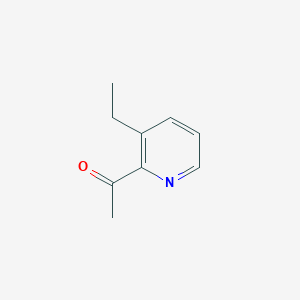
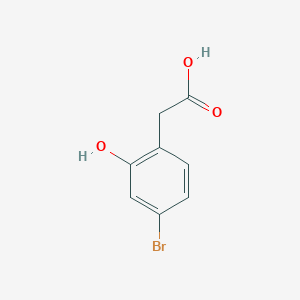
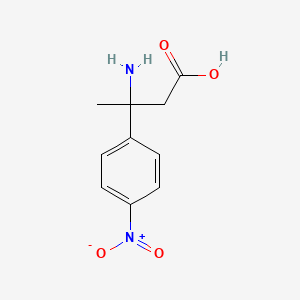
![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)
